molecular formula C14H17F2NO5 B1294196 N-Boc-3,5-Difluoro-D-tyrosine CAS No. 1213198-51-6

N-Boc-3,5-Difluoro-D-tyrosine

Cat. No.: B1294196
CAS No.: 1213198-51-6
M. Wt: 317.28 g/mol
InChI Key: FWRXLQAYDCVCPC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3,5-Difluoro-D-tyrosine typically involves the protection of the amino group of 3,5-difluoro-D-tyrosine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using automated reactors and purification systems. The process would likely include steps such as crystallization, filtration, and drying to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3,5-Difluoro-D-tyrosine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing fluorine with an amine would yield an amino-substituted tyrosine derivative.

    Deprotection Reactions: The major product is 3,5-difluoro-D-tyrosine after removal of the Boc group.

Mechanism of Action

The mechanism of action of N-Boc-3,5-Difluoro-D-tyrosine involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s electronic properties and interactions with biological targets. The Boc group serves as a protecting group during synthesis, which can be removed to reveal the active amino acid . The fluorine atoms can enhance binding affinity and selectivity for specific molecular targets, such as enzymes or receptors .

Properties

IUPAC Name

(2R)-3-(3,5-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRXLQAYDCVCPC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)F)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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